molecular formula C8H18IN3 B2787120 N-(cyclohexylmethyl)guanidine hydroiodide

N-(cyclohexylmethyl)guanidine hydroiodide

Cat. No. B2787120
M. Wt: 283.15 g/mol
InChI Key: TVXRLBHWXQWZRE-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)guanidine hydroiodide is a chemical compound with the molecular formula C8H18IN3 and a molecular weight of 283.15 g/mol . This compound is known for its unique structure, which includes a guanidine group attached to a cyclohexylmethyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

N-(Cyclohexylmethyl)guanidine hydroiodide is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)guanidine hydroiodide involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Advantages and Limitations for Lab Experiments

N-(cyclohexylmethyl)guanidine hydroiodide has a number of advantages and limitations for laboratory experiments. One of the main advantages of using this compound is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of synthetic reactions. However, one of the main limitations of using this compound is its potential toxicity. It is important to use appropriate safety protocols when working with this compound in the laboratory.

Future Directions

There are a number of potential future directions for research on N-(cyclohexylmethyl)guanidine hydroiodide. One potential direction is to further explore its potential biochemical and physiological effects. Additionally, further research could be done to explore its potential as a therapeutic agent, such as its potential to act as an anti-inflammatory or anti-cancer drug. Additionally, further research could be done to explore its potential as a neurotransmitter in the brain. Finally, further research could be done to explore its potential as a catalyst in the synthesis of other organic compounds.

Synthesis Methods

N-(cyclohexylmethyl)guanidine hydroiodide can be synthesized using a variety of methods, but the most commonly used method is the reaction of an amine and an alkyl halide. In this reaction, the amine is reacted with the alkyl halide to form an alkyl amine, which is then reacted with hydroiodic acid to form the final product. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile.

Preparation Methods

The synthesis of N-(Cyclohexylmethyl)guanidine hydroiodide can be achieved through several methods. One common approach involves the reaction of cyclohexylmethylamine with a guanylating agent such as di(imidazole-1-yl)methanimine . This reaction typically occurs under mild conditions and provides a straightforward route to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(Cyclohexylmethyl)guanidine hydroiodide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(Cyclohexylmethyl)guanidine hydroiodide can be compared with other guanidine derivatives such as:

    N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine group, leading to variations in their chemical properties and applications.

    Cyclohexylguanidine: This compound lacks the methyl group, resulting in different reactivity and biological activity.

    Methylguanidine: This simpler compound has a single methyl group attached to the guanidine moiety. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

properties

IUPAC Name

2-(cyclohexylmethyl)guanidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.HI/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXRLBHWXQWZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN=C(N)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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